

Application Notes and Protocols for 4-Bromo-3-methylphenol in Organic Synthesis

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Compound of Interest

Compound Name: **4-Bromo-3-methylphenol**

Cat. No.: **B031395**

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Introduction

4-Bromo-3-methylphenol is a versatile aromatic building block widely employed in organic synthesis. Its structure, featuring a reactive bromine atom and a phenolic hydroxyl group, allows for diverse functionalization, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.[1] The strategic positioning of the methyl and bromo substituents on the phenol ring influences its reactivity and provides a scaffold for the construction of complex molecular architectures.

This document provides detailed application notes and experimental protocols for key synthetic transformations utilizing **4-Bromo-3-methylphenol**, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Ullmann condensation.

Key Properties of 4-Bromo-3-methylphenol

Property	Value
CAS Number	14472-14-1 [2] [3]
Molecular Formula	C ₇ H ₇ BrO [2] [3]
Molecular Weight	187.03 g/mol
Appearance	White to off-white crystalline powder or chunks [3]
Melting Point	59-61 °C
Boiling Point	142-145 °C at 23 mmHg [3]
Solubility	Soluble in methanol [3]

Application 1: Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling

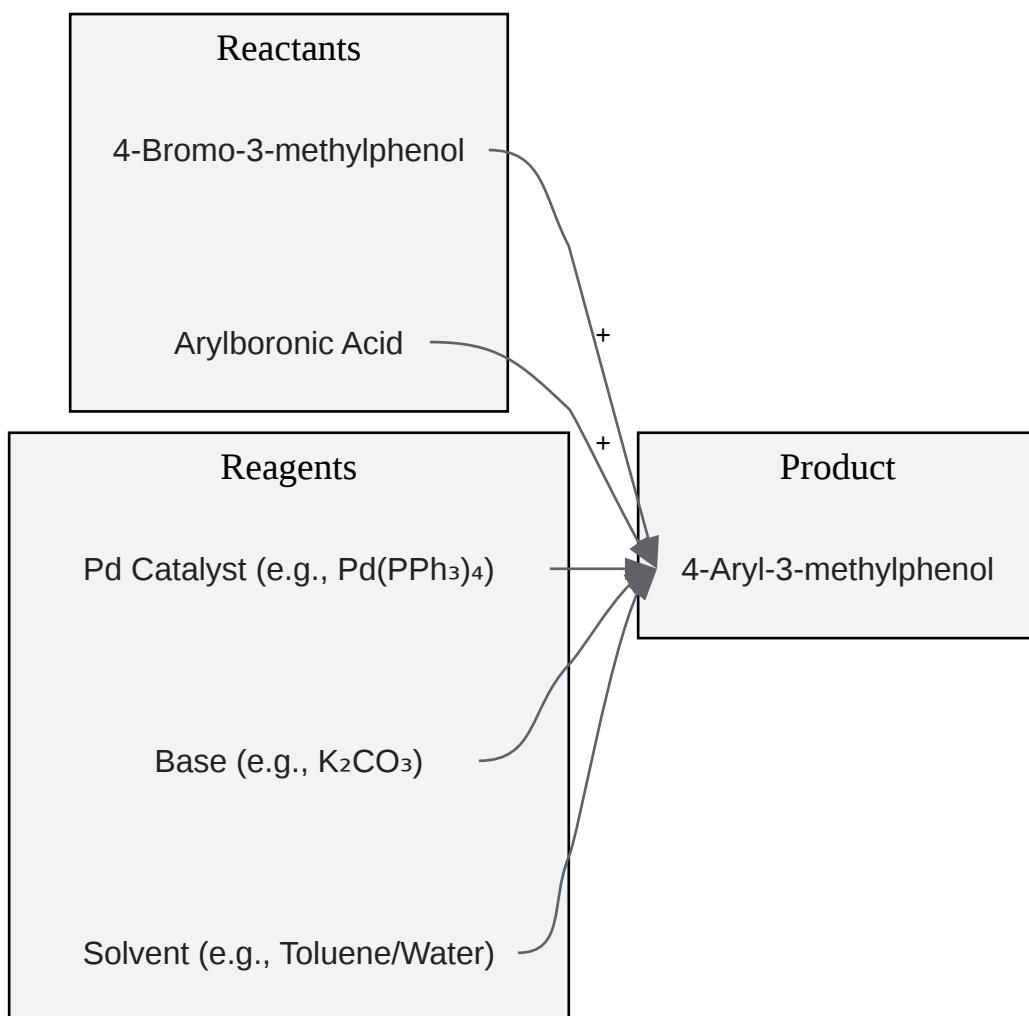
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids or their derivatives.

[\[4\]](#) **4-Bromo-3-methylphenol** is an excellent substrate for this reaction, leading to the formation of substituted biaryl phenols, which are prevalent motifs in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-aryl-3-methylphenols from **4-Bromo-3-methylphenol** and various arylboronic acids.

Reaction Scheme:



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Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

- **4-Bromo-3-methylphenol**
- Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., Potassium carbonate (K_2CO_3)))
- Anhydrous Toluene

- Degassed Water
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- To an oven-dried Schlenk flask, add **4-Bromo-3-methylphenol** (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
- Evacuate and backfill the flask with an inert gas three times.
- Add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 mmol, 5 mol%) to the flask under a positive flow of inert gas.
- Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction to room temperature.
- Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-methylphenol.

Quantitative Data:

Arylboronic Acid	Product	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylboronic acid	4-Phenyl-3-methylphenoxy enol	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene/H ₂ O	100	18	85-95
Methoxyphenylboronic acid	4-(4-Methoxyphenyl)-3-methylphenoxy enol	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene/H ₂ O	100	20	80-90
3-Chlorophenylboronic acid	4-(3-Chlorophenyl)-3-methylphenoxy enol	Pd(dppf)Cl ₂ (3)	K ₃ PO ₄	Dioxane/H ₂ O	90	24	75-85
4-(Trifluoromethyl)phenylboronic acid	4-(4-(Trifluoromethyl)phenyl)-3-methylphenoxy enol	Pd(OAc) ₂ /SPhos (2/4)	K ₃ PO ₄	Toluene/H ₂ O	110	16	70-80

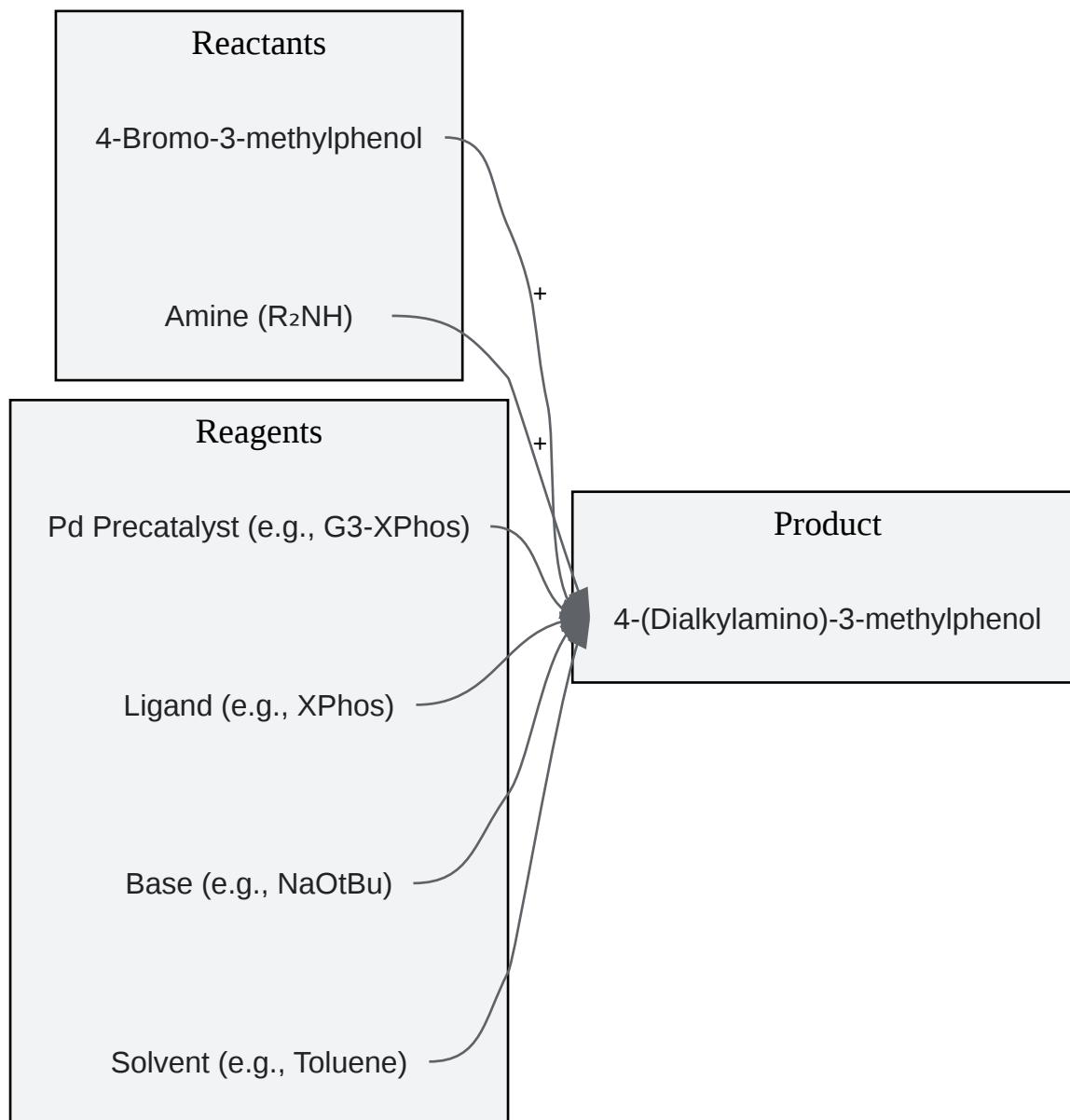
Application 2: Synthesis of Aryl Amines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of aryl amines.^[5] This reaction is particularly useful in pharmaceutical chemistry, where the aryl amine motif is a common feature in drug candidates.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines the general procedure for the palladium-catalyzed amination of **4-Bromo-3-methylphenol**.

Reaction Scheme:



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Caption: General workflow for Buchwald-Hartwig amination.

Materials:

- **4-Bromo-3-methylphenol**
- Amine (e.g., morpholine, piperidine)
- Palladium precatalyst (e.g., XPhos Pd G3)
- Phosphine ligand (if not using a precatalyst, e.g., XPhos)
- Base (e.g., Sodium tert-butoxide (NaOtBu))
- Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
- Inert atmosphere (Argon or Nitrogen)

Procedure:

- In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (1-2 mol%) and the base (1.2-1.5 equiv.) to an oven-dried Schlenk tube.
- Add **4-Bromo-3-methylphenol** (1.0 equiv.) and the amine (1.1-1.2 equiv.).
- Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to **4-Bromo-3-methylphenol**.^[6]
- Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Once complete (typically 12-24 hours), cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.^[6]
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

Amine	Product	Pd		Base	Solen t	Temp (°C)	Time (h)	Yield (%)
		Cataly st	Ligand (mol%)					
Morpholine	4-(Morpholin-4-yl)-3-methylphenol	XPhos Pd G3 (2)	-	NaOtBu	Toluene	100	16	80-90
Piperidine	3-Methyl-4-(piperidin-1-yl)phenol	Pd ₂ (dba) ₃ (1)	XPhos (2)	LHMDS	Dioxane	90	20	75-85
Aniline	4-(Phenylamino)-3-methylphenol	Pd(OAc) ₂ (2)	RuPhos (4)	K ₃ PO ₄	t-BuOH	110	24	70-80
N-Methylaniline	3-Methyl-4-(methyl(phenylamino)phenol	BrettPhos Pd G3 (1.5)	-	K ₂ CO ₃	Toluene	100	18	85-95

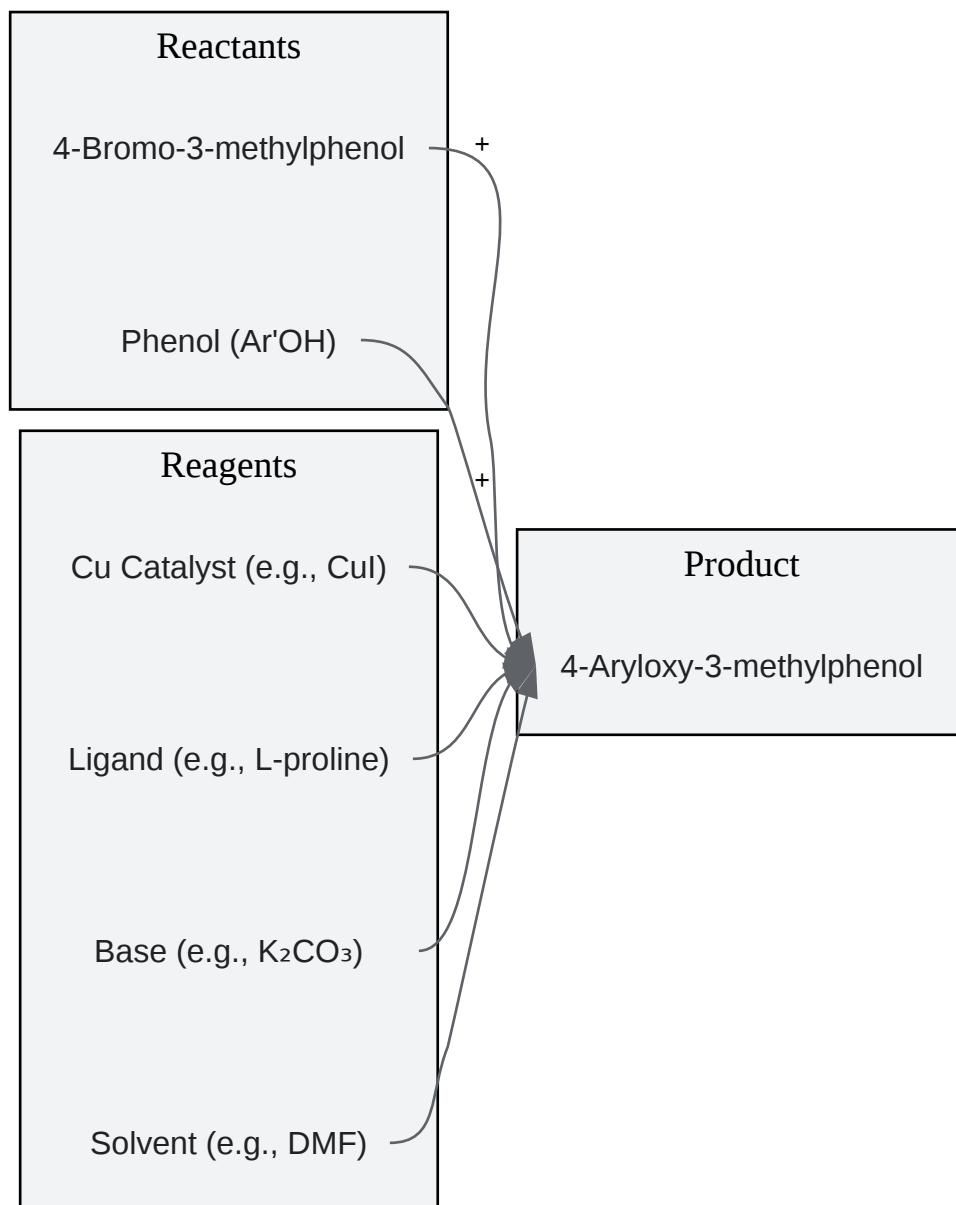
Application 3: Synthesis of Diaryl Ethers via Ullmann Condensation

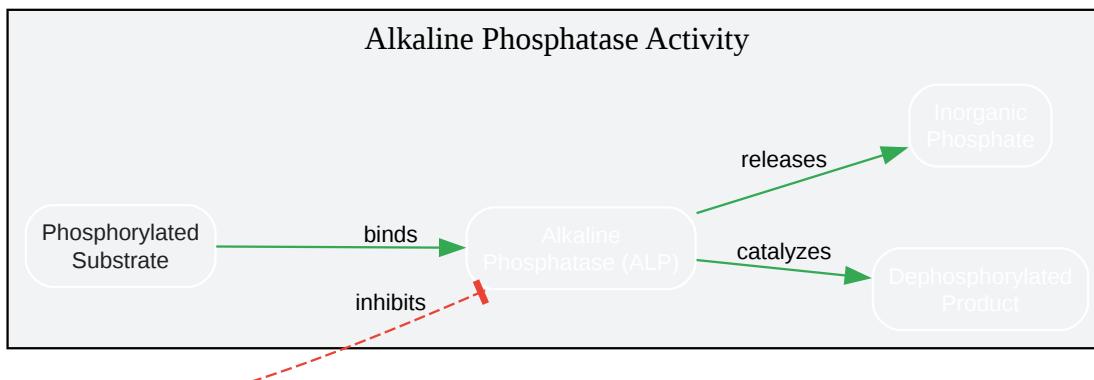
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers.^[7] While it often requires higher temperatures than palladium-catalyzed methods, it provides a valuable alternative, particularly for large-scale synthesis where cost is a significant factor.

Experimental Protocol: Ullmann Condensation

This protocol provides a general method for the synthesis of 4-aryloxy-3-methylphenols.

Reaction Scheme:





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